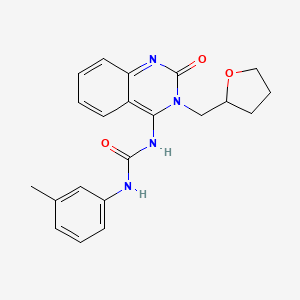![molecular formula C13H16F3NO B2451195 N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine CAS No. 1378948-17-4](/img/structure/B2451195.png)
N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring attached to an amine group, with a phenyl ring substituted with a trifluoropropoxy group. The presence of the trifluoropropoxy group imparts distinct chemical properties, making it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine typically involves multiple steps, starting with the preparation of the trifluoropropoxy-substituted phenyl derivative. This intermediate is then subjected to a series of reactions to introduce the cyclopropane ring and the amine group. Common synthetic methods include:
Suzuki–Miyaura coupling: This reaction is used to form the carbon-carbon bond between the phenyl ring and the trifluoropropoxy group.
Amine introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The trifluoropropoxy group or the amine group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.
Substitution reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
科学研究应用
N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound’s unique properties make it suitable for use in specialty chemicals and materials science.
作用机制
The mechanism of action of N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group can enhance binding affinity and specificity, while the cyclopropane ring may influence the compound’s stability and reactivity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.
相似化合物的比较
Similar Compounds
N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopropanamine: This compound features a trifluoromethoxy group instead of a trifluoropropoxy group, which may result in different chemical properties and applications.
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine: A similar compound with the trifluoropropoxy group positioned differently on the phenyl ring.
Uniqueness
N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine is unique due to the specific positioning of the trifluoropropoxy group, which can influence its chemical reactivity and biological activity
属性
IUPAC Name |
N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)7-8-18-12-4-2-1-3-10(12)9-17-11-5-6-11/h1-4,11,17H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEQXDNXRWLOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2OCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
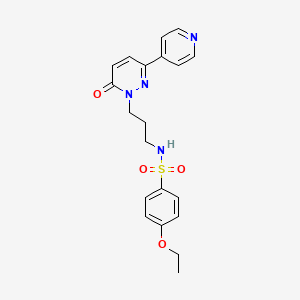
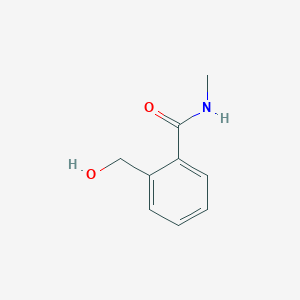
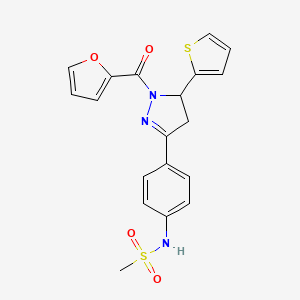
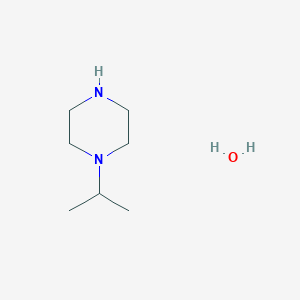
![methyl 2-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2451117.png)
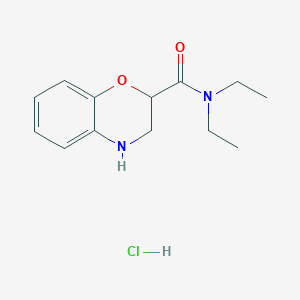
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2451125.png)
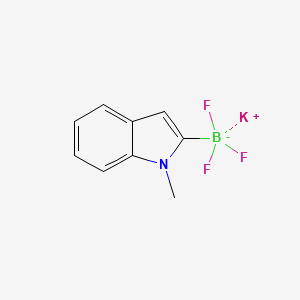
![2-[(2-Methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]ethyl methanesulfonate](/img/structure/B2451128.png)
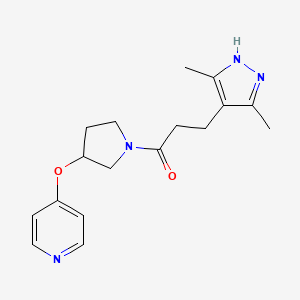
![3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2451132.png)
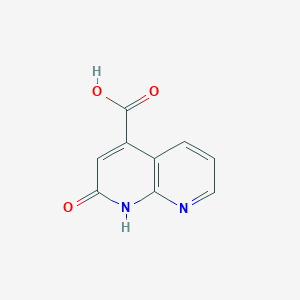
![N-(3,4-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2451134.png)
